molecular formula C17H30O2 B14302697 11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid CAS No. 125332-53-8

11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid

Cat. No.: B14302697
CAS No.: 125332-53-8
M. Wt: 266.4 g/mol
InChI Key: OTTVZEIDBFCAGE-UHFFFAOYSA-N
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Description

11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid is a chemical compound with a unique structure characterized by a cyclopropene ring and a long undecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations to introduce the undecanoic acid moiety. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyclopropene ring to a cyclopropane ring.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce cyclopropane derivatives.

Scientific Research Applications

11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropene ring may interact with enzymes or receptors, leading to changes in biological activity. The undecanoic acid chain may also play a role in modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    11-(2-Cyclopenten-1-yl)undecanoic acid: This compound has a similar structure but with a cyclopentene ring instead of a cyclopropene ring.

    Undecanoic acid: A simpler compound with only the undecanoic acid chain and no cyclopropene ring.

Uniqueness

11-(2-Propylcycloprop-1-EN-1-YL)undecanoic acid is unique due to its cyclopropene ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

125332-53-8

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

11-(2-propylcyclopropen-1-yl)undecanoic acid

InChI

InChI=1S/C17H30O2/c1-2-11-15-14-16(15)12-9-7-5-3-4-6-8-10-13-17(18)19/h2-14H2,1H3,(H,18,19)

InChI Key

OTTVZEIDBFCAGE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C1)CCCCCCCCCCC(=O)O

Origin of Product

United States

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